molecular formula C12H15N3OS B2564788 4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201318-04-7

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2564788
M. Wt: 249.33
InChI Key: SWTNCHBHFLBVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques

The synthesis of triazole derivatives involves various techniques aimed at exploring their chemical properties and potential applications. For example, Şahin et al. (2014) described the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds using X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR, highlighting the importance of hydrogen bonding in their structural formation Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O. (2014). Journal of Molecular Structure.

Crystal and Molecular Structures

The crystal and molecular structures of triazole derivatives are pivotal for understanding their chemical behavior and potential uses. Boechat et al. (2010) investigated two triazole derivatives, highlighting the delocalization of π-electron density within the triazole ring and their supramolecular associations via hydrogen bonding, which could influence their chemical reactivity and interaction with other molecules Boechat, N., Ferreira, M. L. G., Bastos, M., Camilo, A., Wardell, S., Wardell, J., & Tiekink, E. (2010). Journal of Chemical Crystallography.

Potential Applications

Antimicrobial and Antifungal Activities

Triazole derivatives exhibit promising antimicrobial and antifungal activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.

Anticancer Evaluation

The anticancer potential of triazole derivatives is another area of interest. Kattimani et al. (2013) synthesized a series of novel 1,2,4-triazolin-3-one derivatives and conducted in vitro anticancer evaluations, identifying compounds with significant activity against various human tumor cell lines Kattimani, P., Kamble, R., Kariduraganavar, M., Dorababu, A., & Hunnur, R. K. (2013). European journal of medicinal chemistry.

Enzyme Inhibition

Triazole compounds have been studied for their enzyme inhibition properties, which could lead to therapeutic applications. Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from a triazole precursor and investigated their lipase and α-glucosidase inhibition, showcasing their potential as therapeutic agents Bekircan, O., Ülker, S., & Menteşe, E. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-6-10(17-8)11-13-14(2)12(16)15(11)7-9-4-5-9/h3,6,9H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNCHBHFLBVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)N2CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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